molecular formula C11H11N3O3 B2459907 methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate CAS No. 929830-90-0

methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate

Cat. No.: B2459907
CAS No.: 929830-90-0
M. Wt: 233.227
InChI Key: AMJYYJLDFSOBEF-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound features a benzo-fused triazine ring with a methyl ester group attached to a propanoate chain

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an essential enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nerve signal transmission, given its potential role as a cholinesterase inhibitor . The accumulation of acetylcholine due to cholinesterase inhibition can affect various pathways involving this neurotransmitter, leading to downstream effects such as muscle contraction and heart rate regulation.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be metabolically resistant to certain types of degradation , which could potentially enhance their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential role as a cholinesterase inhibitor. This could lead to an overstimulation of nerve cells due to the accumulation of acetylcholine, resulting in symptoms such as muscle weakness, fatigue, and potentially more severe neurological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.

Scientific Research Applications

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is unique due to its specific structural features, such as the methyl ester group and the propanoate chain

Properties

IUPAC Name

methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJYYJLDFSOBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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